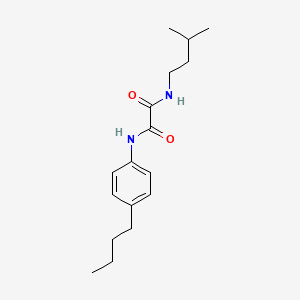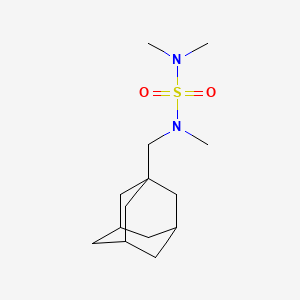
N-(1-adamantylmethyl)-N,N',N'-trimethylsulfamide
Overview
Description
N-(1-adamantylmethyl)-N,N',N'-trimethylsulfamide, commonly known as ADX-10059, is a selective antagonist of the transient receptor potential vanilloid 1 (TRPV1) ion channel. TRPV1 is a non-selective cation channel that is activated by a variety of stimuli, including heat, capsaicin, and acid. It is involved in pain sensation, inflammation, and thermoregulation. ADX-10059 has been studied for its potential therapeutic use in various conditions, including chronic pain, migraine, and gastroesophageal reflux disease (GERD).
Mechanism of Action
ADX-10059 is a selective antagonist of the N-(1-adamantylmethyl)-N,N',N'-trimethylsulfamide ion channel. It binds to the channel and prevents its activation by various stimuli, including heat, capsaicin, and acid. By blocking this compound activation, ADX-10059 reduces pain and inflammation, as well as other physiological responses mediated by this compound.
Biochemical and Physiological Effects:
ADX-10059 has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. It has also been shown to reduce the frequency and severity of migraine attacks in animal models. In clinical studies, ADX-10059 has been shown to reduce symptoms of GERD, such as heartburn and regurgitation. ADX-10059 has also been shown to have anxiolytic and antidepressant effects in animal models.
Advantages and Limitations for Lab Experiments
ADX-10059 has several advantages for lab experiments. It is a selective antagonist of N-(1-adamantylmethyl)-N,N',N'-trimethylsulfamide, which allows for the study of the specific effects of this compound activation. It has also been shown to be effective in reducing pain and inflammation in animal models, which makes it a useful tool for studying these conditions. However, ADX-10059 has some limitations for lab experiments. It is not effective in all animal models of pain and inflammation, which limits its usefulness in certain studies. It also has limited solubility in aqueous solutions, which can make dosing and administration challenging.
Future Directions
There are several future directions for the study of ADX-10059. One area of research is the development of more potent and selective N-(1-adamantylmethyl)-N,N',N'-trimethylsulfamide antagonists. Another area of research is the study of the effects of this compound activation in other physiological systems, such as the cardiovascular and respiratory systems. Additionally, the potential therapeutic use of ADX-10059 in other conditions, such as cancer and diabetes, is an area of active research. Finally, the development of more effective administration and dosing methods for ADX-10059 is an important area of research, as this could improve its efficacy and safety in clinical use.
Scientific Research Applications
ADX-10059 has been studied for its potential use in the treatment of chronic pain, migraine, and GERD. In preclinical studies, ADX-10059 has been shown to reduce pain and inflammation in animal models of arthritis, neuropathic pain, and inflammatory pain. It has also been shown to reduce the frequency and severity of migraine attacks in animal models. In clinical studies, ADX-10059 has been shown to reduce symptoms of GERD, such as heartburn and regurgitation.
properties
IUPAC Name |
1-(1-adamantyl)-N-(dimethylsulfamoyl)-N-methylmethanamine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H26N2O2S/c1-15(2)19(17,18)16(3)10-14-7-11-4-12(8-14)6-13(5-11)9-14/h11-13H,4-10H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OUNHTAXFJQJTFV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)S(=O)(=O)N(C)CC12CC3CC(C1)CC(C3)C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H26N2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
286.44 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



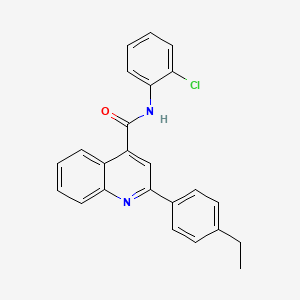
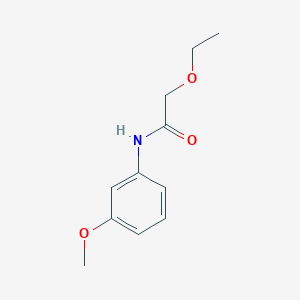
![{3-fluoro-4-[4-(2-fluorobenzoyl)-1-piperazinyl]phenyl}(phenyl)methanone](/img/structure/B4691015.png)
![N-cycloheptyl-4-[(ethylsulfonyl)(methyl)amino]benzamide](/img/structure/B4691030.png)
![2-[(2-oxodihydro-3(2H)-furanylidene)methyl]phenyl acetate](/img/structure/B4691033.png)
![3,3'-thiobis[N-(4-methylbenzyl)propanamide]](/img/structure/B4691037.png)
![5-[(ethylamino)sulfonyl]-2-methoxy-N-1,3-thiazol-2-ylbenzamide](/img/structure/B4691039.png)

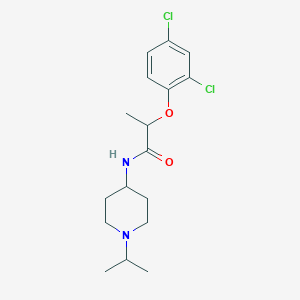
![1-(4-bromophenyl)-2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)thio]ethanone](/img/structure/B4691049.png)

![N-(2,3-dimethylphenyl)-2-{[4-(2-methoxyethyl)-5-(2-phenylethyl)-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4691060.png)
![1-[(5-fluoro-2-methoxyphenyl)sulfonyl]-N-(tetrahydro-2-furanylmethyl)-4-piperidinecarboxamide](/img/structure/B4691063.png)
